3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide
CAS No.: 2034381-24-1
Cat. No.: VC4955689
Molecular Formula: C17H18N4O2S
Molecular Weight: 342.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034381-24-1 |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.42 |
| IUPAC Name | 3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide |
| Standard InChI | InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22) |
| Standard InChI Key | NBOFISABOBNWHE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central propanamide chain (N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide) bridging a 4-methoxyphenyl group and a 1,2,3-triazole ring fused to a thiophene heterocycle. Key structural elements include:
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4-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position, known for enhancing lipid solubility and influencing receptor binding in drug molecules .
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Propanamide Linker: A three-carbon chain terminating in an amide group, which facilitates hydrogen bonding and structural rigidity .
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1,2,3-Triazole-Thiophene Moiety: The triazole ring, synthesized via click chemistry, provides stability and participates in π-π interactions, while the thiophene group contributes to electronic delocalization and potential anticancer activity .
The Standard InChIKey (NBOFISABOBNWHE-UHFFFAOYSA-N) and SMILES (COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3) encode its connectivity and stereochemical details.
Crystallographic and Spectroscopic Data
While no direct crystallographic data exists for this compound, related structures such as 3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide (CAS: 2034381-24-1 analog) reveal planar aromatic systems with intermolecular hydrogen bonding between amide groups and adjacent molecules . Infrared (IR) spectroscopy of similar compounds shows characteristic peaks for amide C=O (1650–1680 cm⁻¹), triazole C-N (1350–1450 cm⁻¹), and thiophene C-S (600–700 cm⁻¹) . Nuclear magnetic resonance (NMR) data for the title compound would likely display:
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¹H-NMR: A singlet for the triazole C-H proton (δ 7.6–8.0 ppm), doublets for the thiophene protons (δ 6.8–7.5 ppm), and a methoxy singlet (δ 3.8 ppm) .
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¹³C-NMR: Resonances for the amide carbonyl (δ 168–170 ppm), triazole carbons (δ 140–150 ppm), and thiophene carbons (δ 120–130 ppm) .
Synthetic Pathways and Optimization
Click Chemistry for Triazole Formation
The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For this compound, the synthesis involves:
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Propargylation: Reaction of 3-(4-methoxyphenyl)propanamide with propargyl bromide to introduce an alkyne group .
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Azide Preparation: Synthesis of 1-azido-2-thiophenemethane from thiophene-2-methanol using sodium azide and a halogenating agent .
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Cycloaddition: Copper(I) catalysis (e.g., CuBr(PPh₃)₃) facilitates the [3+2] cycloaddition between the alkyne and azide, yielding the triazole ring .
Optimization Insights:
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Catalyst loading as low as 0.5 mol% CuBr(PPh₃)₃ achieves yields >90% in tert-BuOH:H₂O (1:1) at room temperature .
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Reaction times range from 9–13 hours, with triazole regioselectivity confirmed by ¹H-NMR (singlet at δ 7.6–8.0 ppm for C-H) .
Alternative Routes and Modifications
Hydrazide intermediates, as seen in structurally related compounds, offer another pathway:
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Hydrazide Formation: Condensation of 3-(4-methoxyphenyl)propanoic acid with hydrazine hydrate .
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Thiosemicarbazide Derivatization: Reaction with phenyl isothiocyanate to introduce sulfur-containing groups .
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Cyclization: Acid-catalyzed cyclization (e.g., H₂SO₄) forms thiadiazole or triazolethione derivatives .
Biological Activities and Mechanisms
Anticancer Activity
MTT assays against U-87 glioblastoma and MDA-MB-231 breast cancer cells reveal:
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Potency Trends: IC₅₀ values for triazole derivatives range from 12–45 µM, with greater efficacy against U-87 cells .
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Mechanistic Insights: Triazoles induce apoptosis via mitochondrial membrane depolarization and caspase-3 activation, while thiophenes inhibit tubulin polymerization .
Additional Pharmacological Effects
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Antimicrobial Activity: Thiophene-triazole conjugates disrupt bacterial cell membranes (MIC: 8–32 µg/mL against S. aureus) .
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Anti-inflammatory Effects: Inhibition of COX-2 (IC₅₀: 18 µM) via π-π stacking with active site residues .
Computational and ADMET Profiling
In Silico Drug-Likeness
Molinspiration and OSIRIS analyses predict:
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Lipinski Compliance: Molecular weight (342.42), LogP (2.8), H-bond donors (2), and acceptors (5) align with oral bioavailability criteria .
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Drug-Score: 0.78 (moderate solubility, low toxicity risks) .
Toxicity Risks
Future Directions and Applications
Targeted Drug Delivery
Functionalization with PEGylated nanoparticles could enhance solubility and tumor targeting. Preliminary studies on triazole-gold nanoparticles show 60% increased uptake in glioblastoma models .
Hybrid Pharmacophores
Coupling with nitric oxide (NO) donors, as in APAP-triazole hybrids, may synergize anticancer and vasodilatory effects .
Structural Diversification
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